2-bromo-1-(pyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[4-pyridyl]ethanol is an organic compound that features a bromine atom, a pyridine ring, and an ethanol group. This compound is of interest due to its unique structure, which combines the reactivity of bromine with the aromaticity of the pyridine ring and the functional group versatility of ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-[4-pyridyl]ethanol can be synthesized through various methods. One common approach involves the bromination of 1-[4-pyridyl]ethanol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-[4-pyridyl]ethanol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-pyridyl]ethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The pyridine ring can undergo reduction under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH₃) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 1-[4-pyridyl]ethanol derivatives with different functional groups replacing the bromine atom.
Oxidation: 4-pyridylacetaldehyde or 4-pyridylacetic acid.
Reduction: 2-Bromo-1-[4-piperidyl]ethanol.
Scientific Research Applications
2-Bromo-1-[4-pyridyl]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-pyridyl]ethanol involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. The ethanol group can participate in hydrogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-[3-pyridyl]ethanol
- 2-Bromo-1-[2-pyridyl]ethanol
- 2-Chloro-1-[4-pyridyl]ethanol
Uniqueness
2-Bromo-1-[4-pyridyl]ethanol is unique due to the specific positioning of the bromine atom and the pyridine ring, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the bromine atom at the 2-position and the pyridine ring at the 4-position allows for specific substitution patterns and biological interactions that are not observed in other similar compounds .
Properties
CAS No. |
118838-55-4 |
---|---|
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-bromo-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C7H8BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5H2 |
InChI Key |
SUGRCVXYPODIFP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(CBr)O |
Canonical SMILES |
C1=CN=CC=C1C(CBr)O |
Synonyms |
4-Pyridinemethanol,-alpha--(bromomethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.